

Biophysical Properties of (Z)-Oleyloxyethyl Phosphorylcholine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Z)-Oleyloxyethyl
phosphorylcholine

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Abstract

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic ether-linked phospholipid analog belonging to the class of phosphorylcholines. Its structure, featuring a stable ether linkage in place of the more common ester bond, imparts distinct biophysical and biochemical properties. This technical guide provides a comprehensive overview of the core biophysical characteristics of **(Z)-Oleyloxyethyl phosphorylcholine** and related ether lipids, detailed experimental protocols for their characterization, and an exploration of their potential biological activities, particularly in the context of drug delivery and cellular signaling. Due to the limited availability of specific experimental data for **(Z)-Oleyloxyethyl phosphorylcholine**, this guide incorporates data from closely related ether-linked phosphorylcholines to provide a thorough understanding of its expected behavior.

Introduction to (Z)-Oleyloxyethyl Phosphorylcholine

(Z)-Oleyloxyethyl phosphorylcholine is a structural analog of naturally occurring phospholipids, characterized by an oleyl (C18:1) hydrocarbon chain attached to a phosphorylcholine headgroup via a stable ether linkage. Phosphatidylcholines are a major component of biological membranes^[1]. The presence of the ether bond, as opposed to an ester bond found in most biological phospholipids, renders the molecule resistant to hydrolysis

by phospholipases, which can enhance the stability of formulations such as liposomes[2][3][4][5].

One of the known biological activities of oleyloxyethyl phosphorylcholine is its ability to inhibit secreted phospholipase A2 (sPLA2)[6]. sPLA2 enzymes are implicated in a variety of inflammatory processes through their role in the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids[6][7][8][9][10][11][12]. By inhibiting sPLA2, **(Z)-Oleyloxyethyl phosphorylcholine** has the potential to modulate inflammatory signaling pathways[13][14].

The amphiphilic nature of **(Z)-Oleyloxyethyl phosphorylcholine**, with its hydrophilic phosphorylcholine headgroup and hydrophobic oleyl tail, dictates its self-assembly into various structures in aqueous environments, such as micelles and liposomes. These properties make it a candidate for applications in drug delivery systems, where it can serve as a stabilizing agent or a primary component of the delivery vehicle.

Physicochemical Properties

The biophysical properties of lipids like **(Z)-Oleyloxyethyl phosphorylcholine** are fundamental to their application in research and drug development. Key parameters include the critical micelle concentration (CMC), and the size and surface charge of the aggregates they form. While specific quantitative data for **(Z)-Oleyloxyethyl phosphorylcholine** is not readily available in the literature, the following tables summarize typical values for related lysophospholipids and the expected characteristics of ether-linked lipid assemblies.

Table 1: Critical Micelle Concentration (CMC) of Related Lysophospholipids

Compound	Acyl/Alkyl Chain	CMC (mM)	Method	Reference
1-Oleoyl-sn-glycero-3-phosphatidic acid	Oleoyl (18:1)	0.346	Isothermal Titration Calorimetry	[15] [16]
1-Hexadecanoyl-sn-glycero-3-phosphocholine	Palmitoyl (16:0)	0.007	Surface Tension	[17]
1-Tetradecanoyl-sn-glycero-3-phosphocholine	Myristoyl (14:0)	0.070	Surface Tension	[17]
1-Dodecanoyl-sn-glycero-3-phosphocholine	Lauroyl (12:0)	0.70	Surface Tension	[17]
Dodecylphosphocholine	Dodecyl (12:0)	1.1	Surface Tension	[17]

Note: The CMC is dependent on factors such as temperature, pH, and ionic strength of the medium.

Table 2: Expected Biophysical Characteristics of **(Z)-Oleyloxyethyl Phosphorylcholine** Aggregates

Property	Expected Value/Range	Significance
Aggregate Type	Micelles, Liposomes	Dependent on concentration and preparation method.
Hydrodynamic Diameter	10 - 200 nm	Influences biodistribution and cellular uptake.
Polydispersity Index (PDI)	< 0.3	Indicates a homogenous population of aggregates.
Zeta Potential	Near-neutral to slightly negative	The phosphorylcholine headgroup is zwitterionic, leading to a near-neutral surface charge, which can reduce non-specific protein binding.
Phase Transition Temperature (T _m)	Dependent on acyl chain saturation and length	The oleyl chain (cis-double bond) will result in a low T _m , meaning the lipid is in a fluid state at physiological temperatures.
Stability	High	The ether linkage provides resistance to enzymatic degradation, enhancing the stability of liposomal formulations[2][3][4][5].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of **(Z)-Oleyloxyethyl phosphorylcholine** and similar lipid molecules.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties[18][19][20][21][22][23][24][25][26].

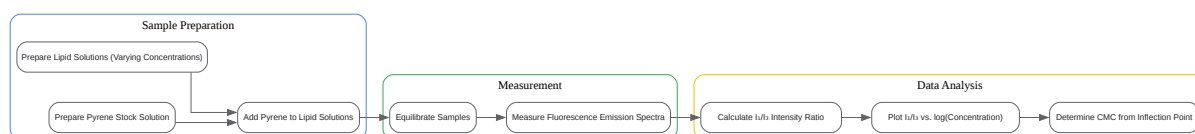
Materials:

- **(Z)-Oleyloxyethyl phosphorylcholine**
- Pyrene
- Acetone (spectroscopic grade)
- High-purity water
- Volumetric flasks and pipettes
- Fluorometer

Procedure:

- Prepare a stock solution of pyrene (e.g., 1×10^{-3} M) in acetone.
- Prepare a series of aqueous solutions with varying concentrations of **(Z)-Oleyloxyethyl phosphorylcholine**.
- Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 μ M). The volume of acetone should be kept minimal (<1% of the total volume) to avoid affecting micellization.
- Allow the solutions to equilibrate for a specified time (e.g., 1-2 hours) at a constant temperature.
- Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically set around 335 nm, and the emission is scanned from approximately 350 nm to 500 nm.

- Determine the ratio of the intensities of the first (I_1) and third (I_3) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
- Plot the I_1/I_3 ratio as a function of the logarithm of the lipid concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I_1/I_3 ratio is observed.



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Workflow for CMC determination using fluorescence spectroscopy.

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles[27][28][29][30].

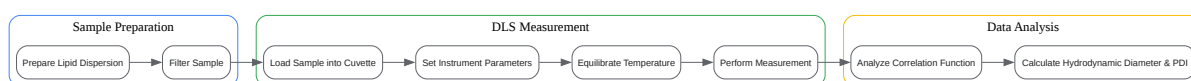
Materials:

- Aqueous dispersion of **(Z)-Oleyloxyethyl phosphorylcholine** aggregates (micelles or liposomes)
- High-purity water or buffer
- DLS instrument

- Cuvettes

Procedure:

- Prepare a sample of the lipid dispersion at a concentration above its CMC. The sample should be free of dust and large aggregates, which can be achieved by filtering through a suitable syringe filter (e.g., 0.22 μm).
- Place the sample in a clean, dust-free cuvette.
- Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
- Allow the sample to equilibrate to the set temperature within the instrument.
- Perform the DLS measurement. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the particles.
- The hydrodynamic diameter is calculated using the Stokes-Einstein equation. The polydispersity index (PDI) is also provided, which indicates the breadth of the size distribution.



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Workflow for particle size analysis using DLS.

Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a particle in a dispersion. It is a key indicator of the stability of colloidal systems. For lipid aggregates, it is determined by the nature of the headgroups exposed to the aqueous phase.

Materials:

- Aqueous dispersion of **(Z)-Oleyloxyethyl phosphorylcholine** aggregates
- High-purity water or buffer of known ionic strength
- Zeta potential analyzer with appropriate measurement cells

Procedure:

- Prepare the sample by diluting the lipid dispersion in high-purity water or a buffer of a specific pH and ionic strength.
- Load the sample into the measurement cell of the zeta potential analyzer.
- An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode (electrophoresis).
- The velocity of the particles is measured using laser Doppler velocimetry.
- The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.

Investigation of Lipid Interactions by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of binding interactions in solution. It can be used to characterize the formation of micelles or the interaction of lipids with other molecules by directly measuring the heat changes that occur during the interaction[15][16][31][32][33][34][35].

Materials:

- **(Z)-Oleyloxyethyl phosphorylcholine** solution
- Aqueous buffer
- Isothermal titration calorimeter

Procedure for Micellization Study:

- Fill the ITC sample cell with the aqueous buffer.
- Load the injection syringe with a concentrated solution of **(Z)-Oleyloxyethyl phosphorylcholine**.
- Perform a series of small, sequential injections of the lipid solution into the sample cell while monitoring the heat change.
- Below the CMC, the heat of demicellization is measured. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease as micelles form.
- Plot the heat change per injection against the total lipid concentration. The CMC can be determined from the transition point in the resulting isotherm.

Biological Interactions and Signaling Pathways

The biological effects of **(Z)-Oleyloxyethyl phosphorylcholine** are likely influenced by two main factors: its interaction with the enzyme sPLA2 and the general properties of the phosphorylcholine headgroup.

Inhibition of Secreted Phospholipase A2 (sPLA2) and Downstream Signaling

As an inhibitor of sPLA2, **(Z)-Oleyloxyethyl phosphorylcholine** can interfere with the production of arachidonic acid and lysophospholipids, which are precursors to a variety of pro-inflammatory mediators[6][7][8][9][10][11][12]. The inhibition of sPLA2 can therefore be expected to impact several signaling pathways involved in inflammation, cell proliferation, and apoptosis[13][14].

Key pathways potentially affected by sPLA2 inhibition include:

- **Eicosanoid Synthesis:** By blocking the release of arachidonic acid, the production of prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is reduced. These molecules are potent mediators of inflammation.

- **NF- κ B Signaling:** sPLA2 activity has been linked to the activation of the NF- κ B pathway, a central regulator of inflammatory gene expression[7]. Inhibition of sPLA2 may therefore lead to a downstream suppression of NF- κ B activation.
- **MAPK/ERK Pathway:** The arachidonic acid metabolic cascade can also influence the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival[7].



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Signaling pathways affected by the inhibition of sPLA2.

Role of the Phosphorylcholine Headgroup in Cellular Interactions

The phosphorylcholine headgroup is a common component of phospholipids in the outer leaflet of eukaryotic cell membranes[1]. It is known for its biocompatibility and ability to reduce non-specific protein adsorption, a property utilized in the coating of medical devices[36]. The zwitterionic nature of the phosphorylcholine headgroup contributes to the near-neutral surface charge of lipid assemblies, which can influence their interaction with cells and proteins in a biological environment.

Phosphatidylcholine itself can be a source of second messengers in cellular signaling. Its hydrolysis by phospholipase C or D can generate diacylglycerol (DAG) and phosphatidic acid, respectively, which are involved in the activation of protein kinase C and other signaling cascades[37]. While **(Z)-Oleyloxyethyl phosphorylcholine** is resistant to phospholipase A2, its interaction with other phospholipases and its overall influence on membrane-mediated signaling are areas for further investigation.

Applications in Drug Delivery and Gene Therapy

The biophysical properties of **(Z)-Oleyloxyethyl phosphorylcholine** make it an attractive candidate for use in drug delivery systems. Its ability to self-assemble into stable liposomes, coupled with the enhanced stability conferred by the ether linkage, suggests its potential for encapsulating and protecting therapeutic agents from degradation[2][3][4][5]. The biocompatible phosphorylcholine headgroup can also help to reduce the immunogenicity of drug carriers.

In the context of gene therapy, cationic lipids are often used to complex with negatively charged nucleic acids. While **(Z)-Oleyloxyethyl phosphorylcholine** is zwitterionic, it could be formulated with cationic lipids to form stable lipid nanoparticles for the delivery of siRNA, mRNA, or DNA. The ether linkage would provide the necessary stability for in vivo applications.

Conclusion

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic ether-linked phospholipid with promising biophysical and biological properties. Its resistance to enzymatic degradation and its ability to inhibit sPLA2 suggest its potential in the development of stable drug delivery systems and as a modulator of inflammatory responses. While specific experimental data for this molecule is limited, this guide provides a comprehensive framework for its characterization based on the properties of related compounds and established analytical techniques. Further research is warranted to fully elucidate the biophysical and pharmacological profile of **(Z)-Oleyloxyethyl phosphorylcholine** and to explore its full potential in biomedical applications.

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